molecular formula C19H16N2O3S B2435214 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 438486-26-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B2435214
CAS No.: 438486-26-1
M. Wt: 352.41
InChI Key: PPACXVZXPHDSPL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme that plays a critical role in modulating cellular processes by deacetylating non-histone substrates such as α-tubulin. The research value of this compound lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which allows for the specific investigation of HDAC6-mediated pathways without confounding effects from broader epigenetic modulation. Its primary research application is in the field of neuroscience, where it is used as a tool compound to probe the role of HDAC6 in neurodegenerative disease models, including Alzheimer's disease and Charcot-Marie-Tooth disease. Studies have shown that inhibition of HDAC6 can enhance microtubule stability and facilitate intracellular transport by increasing the acetylation of α-tubulin, thereby potentially counteracting disease-related deficits in axonal transport. Furthermore, research indicates that this compound can induce the clearance of toxic protein aggregates, such as tau, by upregulating heat shock proteins, offering a promising therapeutic avenue for investigation. Its mechanism provides a powerful means to dissect the complex interplay between epigenetic regulation, cytoskeletal dynamics, and proteostasis in neurological health and disease.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(20-10-13-5-7-16-17(9-13)24-12-23-16)11-25-19-8-6-14-3-1-2-4-15(14)21-19/h1-9H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPACXVZXPHDSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Quinoline Ring: The quinoline ring is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group.

    Formation of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, bases, or acids as catalysts, depending on the nature of the substitution reaction.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Shares the benzodioxole and quinoline moieties but differs in the functional groups attached.

    1-benzo[1,3]dioxol-5-yl-indoles: Contains the benzodioxole moiety but has an indole ring instead of a quinoline ring.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to summarize the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Molecular Weight: 316.37 g/mol

Key Functional Groups:

  • Benzodioxole moiety
  • Quinoline derivative
  • Acetamide structure

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may affect tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical for cancer progression and inflammation .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

A study highlighted the compound's ability to induce apoptosis in cancer cell lines by disrupting microtubule assembly. This mechanism positions it as a candidate for further development in anticancer therapies.

StudyCell LineMechanismOutcome
MCF-7 (Breast Cancer)Tubulin InhibitionInduced apoptosis
A549 (Lung Cancer)Microtubule DisruptionGrowth inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against Gram-positive bacteria, indicating potential as an antimicrobial agent .

StudyBacteria TestedMIC (µg/mL)Activity
Staphylococcus aureus10Moderate
Enterococcus faecalis15Moderate

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Case Study on Cancer Cells : A recent investigation into the effects of this compound on MCF-7 breast cancer cells showed a significant decrease in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as caspase activation.
  • Case Study on Inflammation : In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent through inhibition of COX enzymes .

Q & A

Basic Question: What are the critical steps for synthesizing and characterizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide?

Methodological Answer:
Synthesis involves multi-step reactions:

Benzodioxole Derivative Preparation : Start with functionalizing the benzodioxole ring via alkylation or acylation.

Thiolation : Introduce the quinoline-sulfanyl group using thiolating agents (e.g., Lawesson’s reagent) under inert conditions to avoid oxidation .

Acetamide Coupling : React intermediates with acylating agents (e.g., acetic anhydride) in polar aprotic solvents (DMF, DMSO) at 60–80°C for 6–12 hours .
Characterization :

  • NMR (¹H/¹³C) to confirm regioselectivity of substitutions.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Basic Question: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm, quinoline absorbance) over 24–72 hours. Use LC-MS to identify degradation products (e.g., sulfoxide formation) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store samples at –20°C for long-term stability .

Advanced Question: What experimental strategies are recommended to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions in IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) and use internal controls (e.g., staurosporine for apoptosis).
  • Solubility Artifacts : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) .
  • Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to rule off-target effects. Cross-validate with CRISPR-edited cell lines .

Advanced Question: How to design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with kinases (e.g., MAPK, PI3K). Prioritize targets with Glide scores < –6 kcal/mol .

Biochemical Assays :

  • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases. Validate with ATP-competitive inhibitors (e.g., staurosporine) as controls.
  • Cellular Phosphorylation : Perform Western blotting for phospho-ERK/STAT3 in treated vs. untreated cells .

SPR Analysis : Immobilize kinases on CM5 chips to measure binding kinetics (ka/kd) .

Advanced Question: How to address discrepancies in synthetic yields between published protocols?

Methodological Answer:
Yield variations often stem from:

  • Reagent Purity : Use freshly distilled solvents (e.g., THF, DMF) and confirm thiolating agent activity via TLC.
  • Catalyst Optimization : Screen Pd/C vs. Ni catalysts for Suzuki-Miyaura couplings; adjust equivalents (1–5 mol%) .
  • Workup Adjustments : Replace column chromatography with preparative HPLC for polar byproducts.

Advanced Question: What computational methods are effective for predicting off-target interactions?

Methodological Answer:

  • Phylogenetic Analysis : Use tools like SwissTargetPrediction to identify conserved binding motifs across protein families .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS, AMBER) for 100 ns to assess stability of binding poses.
  • Toxicogenomics : Query Comparative Toxicogenomics Database (CTD) for structural analogs linked to hepatotoxicity or cardiotoxicity .

Advanced Question: How to design a SAR study focusing on the quinoline-sulfanyl moiety?

Methodological Answer:

Analog Synthesis : Replace quinoline with isoquinoline or naphthyridine; modify sulfanyl to sulfonyl/sulfoxide .

Bioactivity Profiling : Test analogs in parallel assays (e.g., kinase inhibition, bacterial growth).

3D-QSAR : Align structures using CoMFA/CoMSIA to correlate substituents (e.g., electron-withdrawing groups on quinoline) with activity .

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